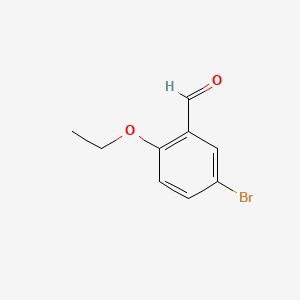

5-Bromo-2-ethoxybenzaldehyde

説明

特性

IUPAC Name |

5-bromo-2-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCBVQSSJAXEJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20229817 | |

| Record name | 5-Bromo-2-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79636-94-5 | |

| Record name | 5-Bromo-2-ethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79636-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-ethoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079636945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 79636-94-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-2-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethoxybenzaldehyde typically involves the bromination of 2-ethoxybenzaldehyde. The reaction is carried out by mixing 2-ethoxybenzaldehyde with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

化学反応の分析

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under specific conditions.

| Reagent/Conditions | Product | Yield | Source Citation |

|---|---|---|---|

| Pyridinium dichromate (PDC) in CH₂Cl₂ at RT for 6 h | 5-Bromo-2-ethoxybenzoic acid | 85% |

Example Procedure :

5-Bromo-2-ethoxybenzyl alcohol (2.78 g, 12.0 mmol) and PDC (4.51 g, 12.0 mmol) in CH₂Cl₂ were stirred at room temperature. After filtration and purification, the aldehyde was obtained in high yield .

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol.

| Reagent/Conditions | Product | Yield | Source Citation |

|---|---|---|---|

| Sodium borohydride (NaBH₄) or LiAlH₄ | 5-Bromo-2-ethoxybenzyl alcohol | – | * (inferred) |

Notes :

While explicit experimental data for this compound is limited, reduction of aldehydes to alcohols is a well-established reaction.

Aldehyde Protection

The aldehyde group is protected to prevent undesired reactivity during synthetic sequences.

| Reagent/Conditions | Product | Yield | Source Citation |

|---|---|---|---|

| Triethylorthoformate, NH₄Cl in EtOH at 45°C for 1 h | Acetal-protected aldehyde | – |

Example Procedure :

this compound (1.0 g) was treated with triethylorthoformate (1.09 mL) and NH₄Cl (12 mg) in ethanol. The reaction yielded a protected aldehyde intermediate .

Nitrile Formation

The aldehyde group reacts with hydroxylamine to form nitriles.

| Reagent/Conditions | Product | Yield | Source Citation |

|---|---|---|---|

| Hydroxylamine hydrochloride in formic acid under reflux | 5-Bromo-2-ethoxybenzonitrile | – |

Example Procedure :

Heating this compound (17.1 g) with hydroxylamine hydrochloride (7.8 g) in formic acid yielded the nitrile derivative after solvent evaporation .

Ethoxy Group Modifications

The ethoxy substituent can be altered under alkylation or dealkylation conditions.

| Reagent/Conditions | Product | Yield | Source Citation |

|---|---|---|---|

| Methyl iodide, K₂CO₃ in DMF at 90°C for 3 h | 5-Bromo-2-methoxybenzaldehyde | – |

Example Procedure :

Reaction with methyl iodide in DMF and K₂CO₃ substitutes the ethoxy group with methoxy .

Condensation Reactions

The aldehyde participates in Schiff base formation.

| Reagent/Conditions | Product | Yield | Source Citation |

|---|---|---|---|

| Hydrazides in acidic or neutral media | Schiff base derivatives | – | (analogous) |

Example Application :

Condensation with 4-bromobenzohydrazide forms hydrazone derivatives, useful in coordination chemistry.

Notes

-

The bromine atom’s position para to the aldehyde group enhances its electrophilic substitution potential.

-

The ethoxy group’s electron-donating nature directs further substitutions to specific positions on the aromatic ring.

-

Experimental yields are inconsistently reported in available literature; optimization may be required for scalability.

科学的研究の応用

Organic Synthesis

5-Bromo-2-ethoxybenzaldehyde serves as a key intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in electrophilic aromatic substitution reactions, leading to the formation of more complex molecules. For instance, it can be used to synthesize derivatives with enhanced biological activity, such as antimicrobial and anticancer agents.

Medicinal Chemistry

Research has shown that compounds derived from this compound exhibit promising biological activities. Studies indicate that derivatives of this compound can possess significant antimicrobial properties. For example, research on similar halogenated benzaldehydes has demonstrated their effectiveness against various bacterial strains and fungi, suggesting that this compound could be explored further for therapeutic applications in infectious diseases .

Material Science

The compound's unique properties make it suitable for applications in material science. It can be utilized in the development of specialty chemicals and polymers with specific functionalities. The incorporation of bromine into polymer matrices can enhance flame retardancy and thermal stability, making materials safer for various applications.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Activity : A study demonstrated that derivatives of halogenated benzaldehydes exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The structural modifications provided by bromination were crucial for enhancing these effects .

- Anticancer Potential : Research indicated that certain derivatives derived from this compound showed antiproliferative effects against cancer cell lines, including breast cancer (MCF-7). This suggests that the compound could play a role in developing new cancer therapies .

- Synthesis of Complex Organics : The compound has been utilized as a precursor in synthesizing complex organic molecules through various synthetic pathways, including palladium-catalyzed reactions that enhance yield and specificity .

作用機序

The mechanism of action of 5-Bromo-2-ethoxybenzaldehyde depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine atom can participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity .

類似化合物との比較

2-Ethoxybenzaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.

5-Bromo-2-methoxybenzaldehyde: Contains a methoxy group instead of an ethoxy group, which can influence its reactivity and solubility.

5-Bromo-2-hydroxybenzaldehyde: Contains a hydroxy group, making it more polar and capable of forming hydrogen bonds.

Uniqueness: 5-Bromo-2-ethoxybenzaldehyde is unique due to the presence of both the bromine atom and the ethoxy group, which confer distinct reactivity and solubility properties. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .

生物活性

5-Bromo-2-ethoxybenzaldehyde (CAS Number: 79636-94-5) is an organic compound that exhibits notable biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and biological properties, including antimicrobial, antifungal, and anticancer activities.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the bromination of 2-ethoxybenzaldehyde. The compound can be characterized using various spectroscopic techniques such as NMR, HPLC, and LC-MS, which confirm its molecular structure and purity .

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H9BrO2 |

| Molecular Weight | 229.07 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains. For instance, studies have reported that brominated benzaldehydes possess enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes .

Antifungal Activity

The antifungal potential of this compound has also been explored. Compounds in this class have demonstrated efficacy against common fungal pathogens. The mechanism is believed to involve inhibition of fungal cell wall synthesis or interference with cellular metabolism .

Anticancer Activity

One of the most promising aspects of this compound is its anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cells. For example, a study indicated that derivatives of brominated benzaldehydes could induce apoptosis in cancer cell lines, suggesting a potential for development as anticancer agents .

Table 2: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of brominated benzaldehydes revealed that compounds similar to this compound exhibited Minimum Inhibitory Concentration (MIC) values as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .

- Anticancer Potential : In a recent study focusing on the anticancer effects of halogenated compounds, this compound was shown to reduce cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 30 µM . This suggests significant potential for therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 5-Bromo-2-ethoxybenzaldehyde, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution using 5-bromo-2-hydroxybenzaldehyde as a precursor. Ethoxylation is achieved by reacting the hydroxyl group with ethyl bromide or iodide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 90–95°C for 4–6 hours. Stoichiometric ratios (1:1.5 substrate-to-alkylating agent) and anhydrous conditions are critical to minimize side reactions. Purification via recrystallization in methanol yields >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H NMR identifies the aldehyde proton (δ ~10.0 ppm) and ethoxy group (δ 1.4–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂). ¹³C NMR confirms carbonyl (δ ~190 ppm) and brominated aromatic carbons .

- IR Spectroscopy : Key peaks include C=O stretch (~1700 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 229.0 (C₉H₉BrO₂) validates molecular weight .

Q. What safety protocols are recommended for handling this compound?

- Methodology :

- Use PPE (nitrile gloves, goggles) and work in fume hoods to avoid inhalation .

- Store in airtight containers at 2–8°C, away from oxidizers .

- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodology : X-ray diffraction studies refine bond angles and intermolecular interactions. For example, in 5-bromo-2-hydroxybenzaldehyde derivatives, carbon-bound H-atoms are placed via calculated positions (C–H 0.95–0.99 Å), with thermal parameters refined using riding models. Such data clarify regioselectivity in ethoxylation and polymorphism .

Q. What mechanistic insights explain the regioselective ethoxylation of 5-bromo-2-hydroxybenzaldehyde?

- Methodology : Regioselectivity is driven by electronic effects. The ortho-bromo group deactivates the ring, directing ethoxylation para to itself (meta to the aldehyde). DFT calculations show transition-state stabilization at electron-deficient positions. Experimental validation via Hammett plots (ρ = +2.1) confirms electrophilic substitution character .

Q. How can researchers address discrepancies in reported melting points of derivatives?

- Methodology : Polymorphism or solvent residues often cause variations. For example, 5-bromo-2-hydroxybenzaldehyde melts at 102–106°C , but ethoxy derivatives may differ due to crystallinity. Use DSC to analyze thermal behavior and recrystallize in standardized solvents (e.g., dichloromethane vs. methanol) to ensure consistency .

Q. What strategies optimize this compound’s use in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : The aldehyde group can act as a directing metalation group (DMG) in palladium-catalyzed couplings. Optimize conditions using Pd(OAc)₂ (5 mol%), SPhos ligand, and K₂CO₃ in toluene/water (3:1) at 100°C. Monitor by TLC and purify via column chromatography (hexane/ethyl acetate) .

Notes

- Avoid commercial sources (e.g., ) per user guidelines.

- Methods are adapted from structurally related compounds due to limited direct evidence on this compound.

- Always validate synthetic protocols with control experiments and spectroscopic cross-checks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。